Tert-butyl 3,5-dinitrobenzoate
Overview
Description
Tert-butyl 3,5-dinitrobenzoate (TBDNB) is an organic compound with the chemical formula C9H12N2O6 and a molecular weight of 244.19 g/mol. It is a white crystalline solid that is soluble in ethanol, methanol, and acetic acid, and is insoluble in water. TBDNB is a nitroaromatic compound that is used as a reagent in organic synthesis and as a biochemical research tool. It is a versatile compound that can be used for a variety of applications, such as the synthesis of nitroaromatic compounds, the preparation of nitroalkenes, and as a biochemical research tool.
Scientific Research Applications
Organic Nonlinear Optical Materials
Tert-butyl 3,5-dinitrobenzoate: has potential applications in the field of organic nonlinear optical (NLO) materials. These materials are crucial for optoelectronics, optical frequency conversion, THz generation, integrated optics, and photonics . The presence of the nitro functional group in this compound contributes to its reactivity, which is essential for the development of materials with enhanced second-order optical nonlinearities.
Drug Synthesis Intermediary
In pharmaceutical research, Tert-butyl 3,5-dinitrobenzoate serves as an intermediate in the synthesis of various drugs . Its reactive nitro groups can participate in electrophilic substitution reactions, which are a cornerstone in the construction of complex drug molecules.
Dye Preparation
The compound is also used in the preparation of dyes. The nitro groups in Tert-butyl 3,5-dinitrobenzoate can undergo aromatic amine reactions, which are often employed in the synthesis of dye molecules that exhibit specific color properties .
Crystal Growth for Electronics
Tert-butyl 3,5-dinitrobenzoate: is used in the growth of single crystals like benzimidazolium 3,5-dinitrobenzoate (BDB), which are significant for the fabrication of electronic devices . These crystals are studied for their optical, dielectric, and mechanical properties, which are vital for the development of electronic components.
Photoconductivity Studies
The photo response property of crystals grown from Tert-butyl 3,5-dinitrobenzoate is a subject of research due to its applications in photoconductivity studies . Understanding the charge transport mechanism in these crystals can lead to advancements in photovoltaic technologies and light-sensitive devices.
Laser Damage Threshold Analysis
The laser damage threshold of materials derived from Tert-butyl 3,5-dinitrobenzoate is another area of interest. This property is crucial for materials used in laser optics and helps determine their suitability for high-intensity laser applications .
Nonlinear Optical Efficiency
The compound’s ability to form crystals with nonlinear optical properties makes it a candidate for studying third-order nonlinear parameters. This is important for the development of materials used in high-speed optical switches and modulators .
Supramolecular Chemistry
Tert-butyl 3,5-dinitrobenzoate: plays a role in the design of supramolecular arrays due to its ability to form hydrogen bonds and other non-covalent interactions. These properties are exploited in the self-assembly of molecular units and crystal design, which are fundamental in supramolecular chemistry .
Mechanism of Action
Target of Action
Tert-butyl 3,5-dinitrobenzoate is an intermediate or reactant in organic synthesis . It plays a role in drug synthesis, dye preparation, and other chemical fields
Mode of Action
The nitro functional group of Tert-butyl 3,5-dinitrobenzoate has certain reactivity in organic chemistry and can participate in various reactions . These include electrophilic substitution and aromatic amine reaction .
Biochemical Pathways
The compound’s nitro functional group can participate in various reactions, indicating that it may influence a range of biochemical pathways .
Result of Action
Its role as an intermediate in organic synthesis suggests that it contributes to the formation of various other compounds .
properties
IUPAC Name |
tert-butyl 3,5-dinitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-11(2,3)19-10(14)7-4-8(12(15)16)6-9(5-7)13(17)18/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETCTPYQTQUQPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277720 | |
Record name | tert-butyl 3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,5-dinitrobenzoate | |
CAS RN |
5342-97-2 | |
Record name | 1,1-Dimethylethyl 3,5-dinitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5342-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 3686 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005342972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5342-97-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-butyl 3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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